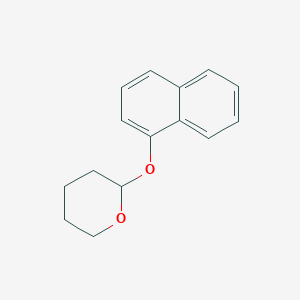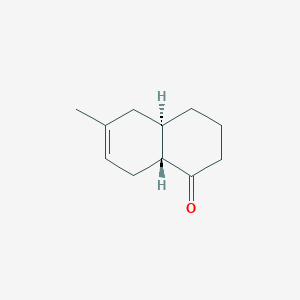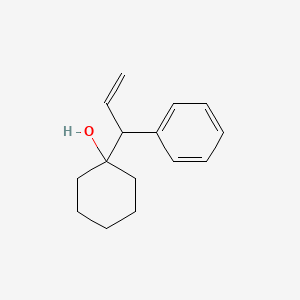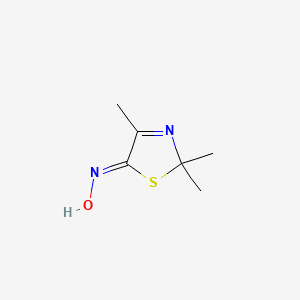
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester is a complex organic compound with a unique structure that combines a piperidine ring, a carboxylic acid group, and a dichlorophenyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Attachment of the Dichlorophenyl Ester: The dichlorophenyl ester moiety can be attached through esterification reactions, typically involving the reaction of a dichlorophenol with an appropriate acid chloride or anhydride.
Addition of the Propynyloxy Group: The propynyloxy group can be introduced through alkylation reactions, using propargyl bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
科学的研究の応用
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving ester and piperidine functionalities.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester and piperidine groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific context and application, but it often involves binding to active sites or altering the conformation of target molecules.
類似化合物との比較
Similar Compounds
- 1-Pyrrolidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester
- 2-Pyridinecarboxylic acid derivatives
- Other dichlorophenyl esters
Uniqueness
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
| 87374-78-5 | |
分子式 |
C15H15Cl2NO3 |
分子量 |
328.2 g/mol |
IUPAC名 |
(2,4-dichloro-5-prop-2-ynoxyphenyl) piperidine-1-carboxylate |
InChI |
InChI=1S/C15H15Cl2NO3/c1-2-8-20-13-10-14(12(17)9-11(13)16)21-15(19)18-6-4-3-5-7-18/h1,9-10H,3-8H2 |
InChIキー |
XWGKVWPESLAFQV-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=CC(=C(C=C1Cl)Cl)OC(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)

